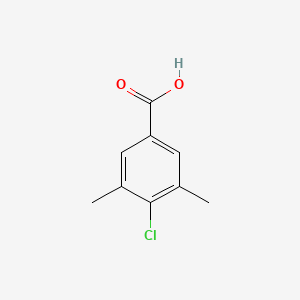

4-Chloro-3,5-dimethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGJCFPDAJYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553939 | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90649-78-8 | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90649-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3,5-dimethylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3,5-dimethylbenzoic Acid

This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. By leveraging established principles of organic chemistry and data from closely related analogues, this document offers field-proven insights into its synthesis, reactivity, and characterization, designed for professionals in drug development and chemical research.

Core Physicochemical & Structural Properties

This compound is a solid crystalline compound. Its structure features a benzoic acid core, with a chlorine atom at position 4 and two activating methyl groups at positions 3 and 5. This specific substitution pattern dictates its electronic properties, reactivity, and steric profile, making it a unique building block in organic synthesis.

The core properties are summarized below:

| Property | Value | Source / Reference |

| CAS Number | 90649-78-8 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 311.3 °C (Predicted) | [1] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. | Inferred from[2][3] |

Spectroscopic Profile & Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.

| Predicted ¹H NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~11-13 | Singlet (broad) |

| ~7.8-8.0 | Singlet |

| ~2.3-2.4 | Singlet |

-

Causality: The downfield shift of the carboxylic proton is characteristic of its acidic nature. The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The methyl protons appear in the typical alkyl region.

¹³C NMR: The carbon spectrum will reflect the molecule's symmetry, showing fewer signals than the total number of carbon atoms.

| Predicted ¹³C NMR Data (Solvent: CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | Carboxylic Acid (-C OOH) |

| ~139-141 | Aromatic (C -CH₃) x 2 |

| ~134-136 | Aromatic (C -Cl) |

| ~130-132 | Aromatic (C -H) x 2 |

| ~128-130 | Aromatic (C -COOH) |

| ~20-22 | Methyl (-C H₃) x 2 |

-

Causality: The carboxyl carbon is the most deshielded. The aromatic carbons' shifts are influenced by their attached substituents; carbons bonded to the electron-donating methyl groups and the electron-withdrawing chloro group will have distinct, predictable shifts based on established substituent effects[4][5].

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid functional group.

| Key IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |

| ~1700-1720 | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | C=C stretches (Aromatic ring) |

| ~1200-1300 | C-O stretch |

| ~700-800 | C-Cl stretch |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak (M⁺) should be observable.

| Expected Mass Spectrometry Fragmentation | |

| m/z Value | Proposed Fragment |

| 184/186 | [C₉H₉ClO₂]⁺ |

| 169/171 | [M - CH₃]⁺ |

| 139 | [M - COOH]⁺ |

| 104 | [C₈H₈]⁺ |

| 77 | [C₆H₅]⁺ |

Synthesis & Purification Workflow

There are two primary, field-proven strategies for the synthesis of this compound: oxidation of the corresponding chloro-xylene or direct chlorination of dimethylbenzoic acid. The oxidation route is often preferred to avoid issues with regioselectivity during the chlorination of an activated ring.

Protocol: Oxidation of 4-Chloro-1,3,5-trimethylbenzene (Chloromesitylene)

This protocol is adapted from established methods for the oxidation of alkylbenzenes to carboxylic acids, such as the synthesis of 4-chloro-3,5-dimethoxybenzoic acid[6]. Potassium permanganate (KMnO₄) is a robust and effective oxidizing agent for this transformation.

Step-by-Step Methodology:

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-Chloro-1,3,5-trimethylbenzene (1.0 eq) with a 2:1 mixture of pyridine and water.

-

Heating: Heat the mixture to reflux (~90-100 °C) with vigorous stirring.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~4.0 eq) in hot water. Add this solution dropwise to the refluxing reaction mixture over 2-3 hours. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion: After the addition is complete, continue to heat at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Workup - Part 1 (Quenching & Filtration): Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any excess KMnO₄. Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

-

Workup - Part 2 (Acidification & Extraction): Combine the filtrate and washes. If pyridine was used, remove it via distillation. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure acid.

Diagram: Synthesis Workflow via Oxidation

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by two main features: the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes standard transformations, making it a versatile handle for building more complex molecules.

-

Esterification: Reacts with alcohols under acidic catalysis (e.g., H₂SO₄, TsOH) in a Fischer esterification to form the corresponding esters. The reaction is an equilibrium, often requiring removal of water to drive it to completion[7].

-

Amide Bond Formation: This is a cornerstone reaction in drug development. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine[8]. Alternatively, direct coupling with an amine can be achieved using standard coupling reagents (e.g., DCC, EDC, HATU)[9][10].

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (4-Chloro-3,5-dimethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Aromatic Ring

The aromatic ring's reactivity towards electrophilic aromatic substitution (EAS) is influenced by the combined electronic effects of its substituents.

-

Directing Effects: The two methyl groups are ortho-, para-directing and strongly activating. The chlorine atom is also ortho-, para-directing but is deactivating. The carboxylic acid group is meta-directing and strongly deactivating[11][12].

-

Overall Reactivity: The position available for substitution is C2 (equivalent to C6). This position is ortho to one methyl group and meta to the other methyl group, the chloro group, and the carboxyl group. The strong activating effect of the methyl groups likely dominates, making the ring more susceptible to EAS than unsubstituted benzoic acid, with substitution directed to the C2/C6 position.

Diagram: Key Chemical Reactions

Caption: Core reactivity pathways for this compound.

Analytical Characterization

To ensure purity and confirm identity, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for analyzing this compound.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~240-254 nm).

-

Justification: This method effectively separates the nonpolar analyte from more polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis by GC can be challenging due to the low volatility and high polarity of the carboxylic acid. Derivatization is often required.

-

Derivatization: The acid can be converted to its more volatile methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using a reagent like MTBSTFA)[2].

-

GC Conditions: A nonpolar capillary column (e.g., DB-5ms) is suitable. The temperature program would start at a low temperature (~100 °C) and ramp up to a higher temperature (~250-280 °C) to ensure elution.

-

MS Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern discussed in Section 2.

Safety & Handling

As a halogenated aromatic carboxylic acid, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions are mandated.

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system[1][13][14].

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical profile. Its properties are a direct consequence of the interplay between the carboxylic acid function and the electronic and steric effects of the chloro and dimethyl substituents on the aromatic ring. The protocols and data presented in this guide, derived from established chemical principles and analysis of related structures, provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and chemical development programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. homework.study.com [homework.study.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. rsc.org [rsc.org]

- 14. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of 4-Chloro-3,5-dimethylbenzoic acid

An In-depth Technical Guide to 4-Chloro-3,5-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 90649-78-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key properties, including melting point and acid dissociation constant (pKa), and provides a standard method for purification by recrystallization. The guide aims to serve as an essential resource, blending theoretical knowledge with practical application to support advanced research and development activities.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group, a chlorine atom, and two methyl groups, makes it a valuable building block in organic synthesis. The interplay of these functional groups—the electron-withdrawing nature of the chlorine and carboxylic acid, and the electron-donating character of the methyl groups—imparts a unique reactivity profile that is of significant interest in medicinal chemistry and materials science. Understanding the precise physical and chemical properties of this compound is paramount for its effective utilization in designing novel molecules with targeted biological activities or material characteristics. This guide provides the foundational data and methodologies required by scientists to confidently incorporate this compound into their research endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and key physicochemical properties of this compound are summarized below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, from solubility in reaction solvents to its potential absorption characteristics in physiological environments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 90649-78-8 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 115 °C | [1] |

| Boiling Point | 311.3 °C (Predicted) | [1] |

| pKa | ~3.5-4.5 (Predicted) | [4] |

| Solubility | Soluble in methanol and ethanol.[5][6] | N/A |

Note: The pKa is an estimated value based on structurally similar compounds and requires experimental verification for precise determination.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural confirmation and purity assessment of a chemical compound. Below is a summary of the expected spectral characteristics for this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the carboxylic acid proton (singlet, downfield), aromatic protons (singlet), and methyl protons (singlet).[7][8] |

| ¹³C NMR | Resonances for the carboxyl carbon, quaternary aromatic carbons, and methyl carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Cl stretching.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[4] |

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring. The carboxylic acid can undergo standard reactions such as esterification, amide bond formation, and reduction. The aromatic ring's reactivity towards electrophilic substitution is influenced by the directing effects of the chloro and methyl substituents.

A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding alkylbenzenes. For this compound, a plausible synthesis starts from 1-chloro-2,4-dimethylbenzene, followed by functional group manipulations to introduce the carboxylic acid.

Below is a generalized workflow for a potential synthesis and purification process.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining key physical and chemical properties. These protocols are designed to be self-validating and are based on established laboratory techniques.

Protocol for Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range. This protocol uses the capillary method, a standard technique in organic chemistry.[9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[9]

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample down. A sample height of 2-3 mm is ideal.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.[10]

-

Accurate Determination: Allow the apparatus to cool. Insert a new capillary tube with the sample. Heat the block at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁-T₂. For a pure compound, this range should be narrow (0.5-1.5 °C).[10]

-

Validation: Repeat the measurement at least twice to ensure consistency. The results should be reproducible.

Protocol for pKa Determination by Potentiometric Titration

Principle: The pKa of a weak acid can be determined by titrating it with a strong base and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11][12]

Apparatus and Materials:

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (150 mL)

-

Volumetric flasks

-

Standardized ~0.1 M NaOH solution

-

~0.01 M solution of this compound in a suitable solvent (e.g., ethanol/water mixture)

-

Distilled or deionized water

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

-

Setup: Calibrate the pH meter. Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

-

Initial Reading: Record the initial pH of the acid solution.

-

Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[11]

-

Near Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep rise in pH around the equivalence point.[11]

-

Completion: Continue adding titrant until the pH has stabilized well past the equivalence point (e.g., pH 11-12).

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. A first or second derivative plot can help to precisely locate this point.

-

Divide the volume of NaOH at the equivalence point by two to find the half-equivalence volume.

-

From the titration curve, find the pH that corresponds to the half-equivalence volume. This pH value is the pKa of the acid.[12]

-

Protocol for Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[13][14]

Apparatus and Materials:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Crude this compound

-

Suitable solvent or solvent pair (e.g., ethanol/water)

Procedure:

-

Solvent Selection: The ideal solvent is one in which the target compound is very soluble at high temperatures and insoluble at low temperatures. For carboxylic acids, mixtures like ethanol/water are often effective.[6]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.[13][14]

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[14]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

-

Validation: The purity of the recrystallized product should be assessed by taking a melting point. A sharp melting point close to the literature value indicates high purity.[14]

Safety and Handling

This compound is classified as an irritant.[2] It may cause skin and serious eye irritation.[15] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[16][17]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This technical guide has provided a detailed examination of the . The data and protocols presented herein are intended to equip researchers with the necessary information for the confident and effective use of this compound in their synthetic and developmental work. The methodologies described for property determination and purification are robust and adhere to established scientific principles, ensuring reliable and reproducible results.

References

- 1. This compound, 1 g, CAS No. 90649-78-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 4. 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]

- 8. 3,5-Dimethylbenzoic acid(499-06-9) 1H NMR [m.chemicalbook.com]

- 9. thinksrs.com [thinksrs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. scribd.com [scribd.com]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. dept.harpercollege.edu [dept.harpercollege.edu]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, represents a versatile scaffold in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its molecular structure, leveraging theoretical predictions and comparative data from analogous compounds due to the current absence of publicly available experimental spectroscopic and crystallographic data. We will explore its predicted spectroscopic characteristics, a plausible synthetic pathway, and its potential applications as a building block in the development of novel therapeutic agents and functional materials. This document aims to serve as a foundational resource for researchers, providing both the theoretical groundwork and practical insights necessary for the effective utilization of this compound.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic chemistry, finding extensive applications as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance materials. The specific nature and arrangement of substituents on the benzene ring profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and biological activity. The subject of this guide, this compound (CAS No. 90649-78-8), presents an intriguing combination of a halogen, alkyl groups, and a carboxylic acid moiety, suggesting a unique profile for molecular interactions and synthetic utility.

The presence of a chlorine atom and two methyl groups on the aromatic ring modifies the electron density and steric environment of the benzoic acid core. These features can be strategically exploited in drug design to modulate binding affinity to biological targets and to fine-tune pharmacokinetic properties. This guide will systematically deconstruct the molecular architecture of this compound, offering a robust framework for its application in research and development.

Molecular Structure and Physicochemical Properties

| Property | Predicted/Calculated Value | Data Source/Basis |

| Molecular Formula | C₉H₉ClO₂ | - |

| Molecular Weight | 184.62 g/mol | --INVALID-LINK-- |

| CAS Number | 90649-78-8 | --INVALID-LINK-- |

| Predicted pKa | ~3.5 - 4.0 | Based on the electron-withdrawing nature of the chloro and carboxyl groups, and the electron-donating nature of the methyl groups. |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility trends for substituted benzoic acids. |

| Predicted Melting Point | 160-180 °C | Comparison with related structures like 3,5-dimethylbenzoic acid (169-171 °C) and 4-chlorobenzoic acid (241.5 °C). |

Proposed Synthesis Pathway

A reliable synthesis of this compound is crucial for its availability for research and development. Based on established methodologies for analogous compounds, a plausible and efficient synthetic route involves the oxidation of the corresponding toluene derivative, 4-chloro-3,5-dimethyltoluene.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a proposed method based on standard organic chemistry transformations and synthesis of similar molecules. Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Iodination of 3,5-Dimethylaniline

-

To a stirred solution of 3,5-dimethylaniline in a suitable solvent (e.g., dichloromethane), add sodium bicarbonate.

-

Cool the mixture in an ice bath and slowly add a solution of iodine.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with sodium thiosulfate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain 4-iodo-3,5-dimethylaniline.

Step 2: Sandmeyer Reaction

-

Dissolve 4-iodo-3,5-dimethylaniline in aqueous HCl and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

-

Slowly add the diazonium salt solution to the cuprous chloride solution.

-

Stir the reaction at room temperature, then heat gently to ensure complete reaction.

-

Extract the product, 1-chloro-4-iodo-3,5-dimethylbenzene, with an organic solvent.

Step 3: Kumada Coupling

-

To a solution of 1-chloro-4-iodo-3,5-dimethylbenzene in an ethereal solvent (e.g., THF), add a catalytic amount of a nickel catalyst such as Ni(dppp)Cl₂.

-

Slowly add a solution of methylmagnesium bromide (Grignard reagent).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product, 4-chloro-3,5-dimethyltoluene, and purify by chromatography.

Step 4: Oxidation to Carboxylic Acid

-

Suspend 4-chloro-3,5-dimethyltoluene in an aqueous solution.

-

Heat the mixture to reflux and add potassium permanganate portion-wise.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the crude this compound.

-

Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Spectroscopic Characterization (Predicted)

In the absence of experimental spectra, predictive models and comparison with analogous compounds provide valuable insights into the expected spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

-

Aromatic Protons (H-2, H-6): A singlet is predicted for the two equivalent aromatic protons. Due to the deshielding effect of the adjacent carboxylic acid group and the chlorine atom, this signal is expected to appear in the downfield region, likely between 7.8 and 8.0 ppm .

-

Methyl Protons (-CH₃): A singlet for the six equivalent protons of the two methyl groups is anticipated. These protons are in a relatively shielded environment and should appear in the upfield region, around 2.3-2.5 ppm .

-

Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of an acidic proton, is expected far downfield, typically above 12 ppm . The exact chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon is the most deshielded and is expected to appear between 165 and 175 ppm .

-

Aromatic Carbons:

-

C-1 (ipso-carboxyl): Around 130-135 ppm .

-

C-2, C-6: Around 128-132 ppm .

-

C-3, C-5 (ipso-methyl): Around 138-142 ppm .

-

C-4 (ipso-chloro): Around 135-140 ppm .

-

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected in the upfield region, between 20 and 25 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is predicted between 1680 and 1710 cm⁻¹ .

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected around 1250-1350 cm⁻¹ .

-

Aromatic C=C Stretches: Several peaks of variable intensity are anticipated in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 700 and 850 cm⁻¹ .

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

-

Molecular Ion ([M]⁺): A peak at m/z = 184 corresponding to the C₉H₉³⁵ClO₂ isotopologue and a smaller peak at m/z = 186 (approximately one-third the intensity) for the C₉H₉³⁷ClO₂ isotopologue, reflecting the natural isotopic abundance of chlorine.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (-OH) to give a fragment at m/z = 167/169 .

-

Loss of a carboxyl group (-COOH) to give a fragment at m/z = 139/141 .

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z = 149 .

-

Applications in Drug Development and Agrochemicals

While specific applications for this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a valuable building block in several areas.

-

Pharmaceuticals: The substituted benzoic acid core is a common feature in many drugs. The presence of the chloro and dimethyl groups can be used to modulate properties such as:

-

Receptor Binding: The specific steric and electronic profile can enhance binding to target proteins.

-

Lipophilicity: The methyl and chloro groups increase lipophilicity, which can affect cell permeability and oral bioavailability.

-

Metabolic Stability: The substitution pattern can block sites of metabolic oxidation, prolonging the drug's half-life. Derivatives of similar chloro- and methyl-substituted benzoic acids have shown potential as anti-inflammatory and analgesic agents.[1]

-

-

Agrochemicals: Many herbicides and fungicides are based on substituted aromatic scaffolds.[1] The unique substitution pattern of this compound could be explored for the development of new crop protection agents with novel modes of action or improved selectivity.

Conclusion and Future Outlook

This compound is a chemical entity with significant untapped potential. While a comprehensive experimental characterization of its molecular structure is currently lacking in the public domain, this guide has provided a robust theoretical framework based on predictive methods and comparative analysis. The proposed synthetic route offers a clear path for its preparation, which would enable the acquisition of the much-needed experimental data.

For researchers in drug discovery and materials science, this compound represents a promising, yet underexplored, building block. Its unique combination of functional groups offers a rich design space for the creation of novel molecules with tailored properties. It is our hope that this in-depth guide will stimulate further research into this compound, leading to the full elucidation of its properties and the realization of its potential applications.

References

A Methodological Guide to Characterizing the Biological Activity of 4-Chloro-3,5-dimethylbenzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 4-Chloro-3,5-dimethylbenzoic acid is a novel small molecule whose biological profile remains uncharacterized. This technical guide presents a comprehensive, field-proven framework for the systematic investigation of its biological activity. Eschewing a rigid template, this document provides a logical and scientifically rigorous research cascade, from initial synthesis and physicochemical characterization to in-depth in vitro and in vivo evaluations. The methodologies detailed herein are designed to be self-validating, providing researchers with the necessary protocols to elucidate the therapeutic potential and toxicological profile of this and other novel chemical entities.

Introduction: The Rationale for Investigation

The benzoic acid motif is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The specific substitution pattern of chlorine and methyl groups on the aromatic ring of this compound suggests the potential for unique biological interactions. The electron-withdrawing nature of the chlorine atom, combined with the lipophilicity imparted by the two methyl groups, may influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for various biological targets.

This guide outlines a strategic and efficient pathway for a comprehensive biological evaluation of this compound. The proposed workflow is designed to first establish a foundational understanding of the compound's intrinsic properties and general cytotoxicity, followed by a targeted screening for specific biological activities, and culminating in preliminary in vivo validation.

Synthesis and Physicochemical Characterization

A prerequisite for any biological evaluation is the unambiguous synthesis and thorough characterization of the compound of interest. A plausible synthetic route and the necessary analytical and physicochemical evaluations are outlined below.

Proposed Synthesis of this compound

A potential and practical approach to the synthesis of this compound involves the oxidation of the corresponding toluene derivative, 1-Chloro-2,4-dimethyl-5-nitrobenzene, followed by subsequent functional group transformations. A more direct, albeit potentially lower-yielding, method could involve the direct chlorination of 3,5-dimethylbenzoic acid. A generalized, multi-step synthetic approach is proposed in the following workflow.

Caption: Proposed multi-step synthesis of this compound.

Analytical Characterization

Confirmation of the chemical identity and purity of the synthesized this compound is paramount. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be employed to confirm the chemical structure. The expected proton NMR spectrum would show distinct signals for the aromatic protons and the two methyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) should be used.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for interpreting its biological activity and for formulation development.[1][2]

-

Solubility: The solubility of the compound in aqueous buffers at different pH values and in organic solvents like dimethyl sulfoxide (DMSO) should be determined.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and can be predicted using computational models or determined experimentally.[3][4]

-

Acid Dissociation Constant (pKa): The pKa of the carboxylic acid group will determine the ionization state of the molecule at physiological pH, which significantly impacts its membrane permeability and target interactions.[2]

| Property | Predicted/Measured Value | Significance |

| Molecular Weight | 184.62 g/mol | Influences diffusion and membrane transport. |

| LogP | (Predicted) | Affects membrane permeability and potential for non-specific binding. |

| pKa | (Predicted) | Determines the charge state at physiological pH. |

| Aqueous Solubility | To be determined | Crucial for designing in vitro and in vivo experiments. |

In Vitro Biological Evaluation: A Tiered Screening Approach

The following is a proposed workflow for the in vitro biological evaluation of this compound, starting with broad cytotoxicity screening and moving towards more specific assays based on the initial findings.

Caption: A tiered workflow for the in vitro biological screening of a novel compound.

General Cytotoxicity Assessment

The initial step is to assess the general cytotoxicity of this compound to understand its therapeutic window.

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity Screening

Given that many substituted benzoic acids exhibit anti-inflammatory properties, screening for inhibition of key inflammatory enzymes is a logical next step.

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Inhibitor Pre-incubation: Pre-incubate the enzymes with various concentrations of this compound or a known NSAID (e.g., indomethacin) as a positive control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: The activity of the COX enzymes can be measured using several methods, including:

-

Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Vivo Evaluation

If promising activity is observed in vitro, the next step is to evaluate the compound's efficacy and safety in a relevant animal model.

Acute Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a well-established and reproducible assay for evaluating the acute anti-inflammatory effects of novel compounds.[8][9][10]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[9]

-

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 (half-maximal effective dose).

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Preliminary Toxicological Assessment

A preliminary assessment of the compound's safety profile is essential before further development.

-

Acute Toxicity: A single high dose of the compound is administered to rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

-

Dose Range-Finding Studies: These studies involve administering the compound for a short period (e.g., 7-14 days) at multiple dose levels to identify a dose range for longer-term sub-chronic toxicity studies.[11]

-

Parameters to Monitor: During these studies, animals should be monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and at the end of the study, blood and tissue samples should be collected for hematology, clinical chemistry, and histopathological analysis.[12]

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial characterization of the biological activity of this compound. The data generated from these studies will provide a solid foundation for " go/no-go " decisions in a drug discovery pipeline. Positive results in these assays would warrant more extensive preclinical development, including detailed mechanism of action studies, pharmacokinetic profiling, and more comprehensive toxicology evaluations. The systematic approach outlined here ensures that the potential of novel chemical entities like this compound is evaluated in a scientifically rigorous and efficient manner.

References

- 1. Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 7. pagepressjournals.org [pagepressjournals.org]

- 8. inotiv.com [inotiv.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Reviewing the Utility of Two Species in General Toxicology Related to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3,5-dimethylbenzoic acid derivatives and analogs

An In-Depth Technical Guide to 4-Chloro-3,5-dimethylbenzoic Acid: Synthesis, Derivatives, and Therapeutic Applications

Abstract

This compound serves as a privileged scaffold in modern medicinal chemistry. Its unique substitution pattern—a chlorine atom providing electronic and steric influence, and two methyl groups offering metabolic stability and lipophilicity—makes it a versatile starting point for the synthesis of diverse bioactive molecules. This guide provides a comprehensive overview of the synthesis of the core structure, the strategic development of its derivatives and analogs, and their applications across various therapeutic areas, including oncology, inflammation, and infectious diseases. We will delve into specific reaction protocols, analyze structure-activity relationships, and explore the underlying mechanisms of action that govern the pharmacological effects of these compounds.

The this compound Core: A Foundation for Drug Discovery

The benzoic acid moiety is a cornerstone in drug design, and its strategic functionalization can profoundly influence biological activity. The this compound structure is particularly noteworthy. The chlorine atom at the para-position acts as a key electronic and steric modulator, often enhancing binding affinity to protein targets. The dimethyl groups at positions 3 and 5 provide steric bulk, which can confer selectivity and hinder metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds.

This core is a vital intermediate for creating a wide array of Active Pharmaceutical Ingredients (APIs) targeting conditions from inflammatory diseases to microbial infections[1]. Its derivatives have been explored as potent and selective inhibitors for various enzymes and as modulators of critical signaling pathways[2].

Synthesis and Derivatization Strategies

The synthetic utility of the scaffold is rooted in the reactivity of its carboxylic acid group, which allows for straightforward derivatization into amides, esters, and other functional groups[2].

Synthesis of the Core Scaffold

The synthesis of the parent benzoic acid can be achieved through the oxidation of the corresponding methyl group on a toluene precursor. For instance, a common method for generating benzoic acids is the oxidation of a toluene derivative using a strong oxidizing agent like potassium permanganate[3]. The production of 3,5-dimethylbenzoic acid often starts from mesitylene, which undergoes a controlled oxidation reaction[4]. Subsequent chlorination steps, which can be complex, are then required to introduce the chlorine atom at the 4-position.

Key Derivatization Workflow

The most common and effective strategy for creating analogs involves activating the carboxylic acid, typically by converting it into a more reactive acyl chloride. This intermediate can then be coupled with a wide range of nucleophiles (amines, alcohols) to generate diverse libraries of compounds.

Caption: General workflow for the synthesis and derivatization of this compound.

Therapeutic Applications and Biological Activity of Derivatives

The structural versatility of the this compound scaffold has enabled its application in developing agents for a multitude of diseases.

Anticancer Agents

Derivatives of this benzoic acid have shown significant promise in oncology. By modifying the core structure, researchers have developed potent inhibitors of key cancer-related targets.

-

EGFR Tyrosine Kinase Inhibitors: New derivatives, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, have been synthesized from 4-amino-3-chloro benzoate esters.[5]. One notable compound, N5a, demonstrated significant cytotoxicity in lung (A549), liver (HepG2), and colon (HCT-116) cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR) and inducing apoptosis through the activation of caspases 3 and 8[5].

-

Inhibition of Cancer Stem Cells: Analogs of diffractaic acid, which incorporates a similar substituted benzoic acid motif, have been developed to suppress colorectal cancer stem cell potential[6]. These compounds act by targeting ALDH1 and inhibiting critical survival pathways, including WNT, STAT3, and NF-κB[6].

-

General Antiproliferative Activity: Other derivatives, such as those featuring a 2,5-dimethyl-1H-pyrrol-1-yl substitution, exhibit anticancer properties by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in breast and lung cancer cells[7].

Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases. The development of potent anti-inflammatory agents is a key area of research where this scaffold has proven valuable.

-

Inhibition of Microglial Activation: A novel derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells[8]. LX007 significantly inhibits the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Mechanism of Action: The anti-inflammatory effects of LX007 are achieved by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and preventing the nuclear translocation of NF-κB p65, a master regulator of the inflammatory response[8].

Caption: Mechanism of action for anti-inflammatory derivative LX007.

Other Therapeutic Areas

The application of these derivatives extends beyond oncology and inflammation.

| Derivative Class | Therapeutic Area | Target/Mechanism | Key Findings | Reference |

| 4-amino-5-chloro-2-methoxybenzoic acid esters | CNS / GI Disorders | 5-HT4 Receptor Agonist/Antagonist | Compounds exhibit nanomolar affinity (e.g., Ki = 0.26 nM) for the 5-HT4 receptor. | [9] |

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Antidiabetic | α-glucosidase & α-amylase Inhibition | Compound 3c was 5-fold more potent against α-glucosidase than the standard drug acarbose. | [10] |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Antimicrobial | Undefined | Showed moderate activity against Gram-positive bacteria and C. albicans. | [11] |

| 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | Metabolic Disorders | GPR35 Agonist | Acts as an agonist for the G protein-coupled receptor 35. | [7] |

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives, starting with the crucial activation of the carboxylic acid. Trustworthiness in synthesis relies on robust and reproducible methods.

Protocol 1: Activation via Acid Chloride Formation

This protocol describes the conversion of the benzoic acid to its more reactive acyl chloride intermediate using oxalyl chloride. This is a critical first step for many coupling reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.

-

Add a catalytic amount (1-2 drops) of DMF to the solution[2].

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 2.0 equivalents of oxalyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 4-chloro-3,5-dimethylbenzoyl chloride should be used immediately in the subsequent step without further purification to prevent degradation[2].

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the coupling of the activated acyl chloride with a representative primary amine to form an amide derivative.

Materials:

-

Crude 4-chloro-3,5-dimethylbenzoyl chloride (from Protocol 1)

-

Primary amine (e.g., aniline or benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine as a base

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the crude 4-chloro-3,5-dimethylbenzoyl chloride in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

-

In a separate flask, dissolve 1.1 equivalents of the desired primary amine and 1.5 equivalents of TEA in anhydrous DCM.

-

Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure amide derivative.

Conclusion and Future Perspectives

This compound and its analogs represent a highly valuable and versatile class of compounds in drug discovery. The strategic placement of the chloro and dimethyl substituents on the benzoic acid ring provides a robust scaffold for developing potent and selective modulators of various biological targets. The demonstrated success in areas like oncology and anti-inflammation highlights the therapeutic potential of this chemical family.

Future research should focus on expanding the diversity of the derivative libraries, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of computational modeling and in silico screening will further accelerate the identification of new analogs with enhanced efficacy and safety profiles, solidifying the role of this scaffold in the development of next-generation therapeutics[10].

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-chloro-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 26165-62-8 | Benchchem [benchchem.com]

- 8. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3,5-dimethylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive overview based on predicted data derived from established spectroscopic principles and data from structurally related analogs. This approach offers a robust framework for the characterization and quality control of this compound in a research and development setting.

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed molecular fingerprint. This compound, with its distinct substitution pattern on the benzene ring, presents a unique spectroscopic profile. Understanding this profile is crucial for confirming its identity, assessing its purity, and predicting its chemical behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two methyl groups are chemically equivalent, as are the two aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.8 | Singlet | 2H | Aromatic protons (Ar-H) |

| ~2.4 | Singlet | 6H | Methyl protons (-CH₃) |

-

Causality of Chemical Shifts:

-

The carboxylic acid proton is highly deshielded due to the electronegativity of the two oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet. Its chemical shift is also concentration and solvent dependent.

-

The aromatic protons are in an electron-deficient environment due to the electron-withdrawing effects of the carboxylic acid and chlorine substituents, leading to a downfield shift.

-

The methyl protons are attached to the aromatic ring and are expected to have a chemical shift in the typical benzylic proton region.

-

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~138 | Aromatic carbon (C-Cl) |

| ~135 | Aromatic carbons (C-CH₃) |

| ~130 | Aromatic carbons (C-H) |

| ~128 | Aromatic carbon (C-COOH) |

| ~20 | Methyl carbons (-CH₃) |

-

Expert Insights on ¹³C Assignments:

-

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.

-

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative chlorine atom (C-Cl) will be downfield. The carbons bearing the methyl groups (C-CH₃) and the carboxylic acid group (C-COOH) will also have distinct chemical shifts. The two aromatic C-H carbons are equivalent and will produce a single signal.

-

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Diagram 1: Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and processing NMR spectra.

-

Self-Validating System: The use of a deuterated solvent and an internal standard like tetramethylsilane (TMS) is a self-validating step. The known chemical shift of the residual solvent peak and the TMS signal at 0.00 ppm provide an internal calibration for the entire spectrum, ensuring the accuracy of the reported chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and substituted benzene functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Methyl |

| ~1700 | Strong | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |

| ~1300 | Medium | C-O stretch | Carboxylic acid |

| ~1100 | Medium | C-Cl stretch | Aryl halide |

| ~920 | Broad, Medium | O-H bend | Carboxylic acid dimer |

-

Trustworthiness of IR Assignments: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, coupled with a strong carbonyl absorption around 1700 cm⁻¹, is a highly reliable indicator of a carboxylic acid functional group.[1] The broadness of the O-H stretch is a result of hydrogen bonding, typically forming dimers in the solid state. The positions of the other bands are consistent with the expected vibrations of the aromatic ring and its substituents.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal preparation.

Diagram 2: ATR-FTIR Experimental Protocol

Caption: A simple protocol for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Identity |

| 184/186 | Moderate | [M]⁺ (Molecular Ion) |

| 169/171 | Moderate | [M - CH₃]⁺ |

| 149 | Strong | [M - Cl]⁺ |

| 139/141 | Strong | [M - COOH]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

-

Authoritative Grounding in Fragmentation Analysis:

-

Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragments will appear as a pair of peaks (M and M+2) with a characteristic 3:1 intensity ratio. This is a definitive indicator of the presence of one chlorine atom in the ion.

-

Fragmentation Pathways: The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or side-chain substituents. The loss of a methyl group (-CH₃) is also a common fragmentation pathway for methylated aromatic compounds.

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and semi-volatile compounds.

Diagram 3: GC-MS with EI Workflow

Caption: The workflow for analyzing a sample by GC-MS with Electron Ionization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While based on predicted data, the interpretations are grounded in well-established principles of NMR, IR, and MS, and are supported by data from analogous compounds. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their scientific endeavors. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the integrity and reproducibility of their results.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3,5-dimethylbenzoic Acid in Organic Solvents

Introduction

Physicochemical Properties of 4-Chloro-3,5-dimethylbenzoic Acid

To understand the solubility of this compound, it is essential to first consider its molecular structure and resulting physicochemical properties.

-

Molecular Formula: C₉H₉ClO₂

-

Molar Mass: 184.62 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two methyl groups.

-

Melting Point: 115 °C[1]

-

Boiling Point: 311.3 °C[1]

The presence of the polar carboxylic acid group allows for hydrogen bonding, which will significantly influence its interaction with polar solvents. Conversely, the aromatic ring and the methyl groups contribute to its nonpolar character, suggesting solubility in less polar organic solvents. The chlorine atom, being electronegative, adds to the overall polarity of the molecule. The interplay of these functional groups will dictate the solubility profile of this compound across a spectrum of organic solvents.

Theoretical Principles of Solubility for Substituted Benzoic Acids

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. For substituted benzoic acids like this compound, several factors come into play:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be good solvents for this compound.

-

Polarity: The overall polarity of the molecule, influenced by the chlorine and carboxylic acid groups, will favor its dissolution in polar organic solvents such as acetone and acetonitrile.[2]

-

Van der Waals Forces: The nonpolar benzene ring and methyl groups will interact favorably with nonpolar or weakly polar solvents like toluene and dichloromethane through van der Waals forces.[2]

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy released upon solvation. A high melting point can sometimes indicate a strong crystal lattice and potentially lower solubility.

Based on the solubility of similar compounds like 4-chlorobenzoic acid and 3,5-dichlorobenzoic acid, it can be inferred that this compound will exhibit good solubility in polar organic solvents and limited solubility in water.[2][3] For instance, 4-chlorobenzoic acid is soluble in methanol.

Experimental Determination of Solubility

Given the absence of published quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of this compound in various organic solvents.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

This protocol is based on the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid.

Materials:

-

This compound (≥95% purity)[1]

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Determine the concentration of this compound in the filtered saturated solution. This can be achieved using a calibrated analytical technique:

-

HPLC: This is the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.

-